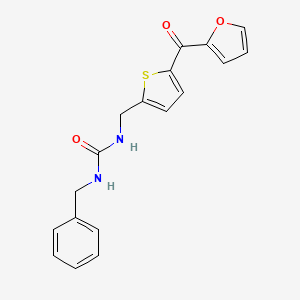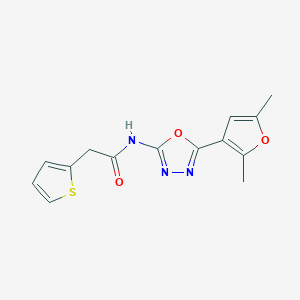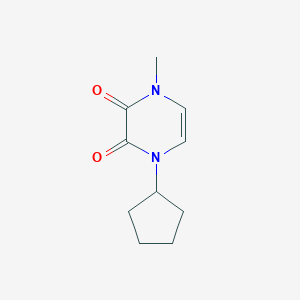
1-Cyclopentyl-4-methyl-1,4-dihydropyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-4-methyl-1,4-dihydropyrazine-2,3-dione, commonly known as CPDD, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPDD belongs to a class of compounds called pyrazinediones, which have been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Reactivity
Convenient Synthesis of Cyclic Diones : Cyclopentane-1,2-dione, a structurally similar compound to 1-Cyclopentyl-4-methyl-1,4-dihydropyrazine-2,3-dione, is utilized as a synthetic intermediate in producing a variety of organic compounds. This includes the synthesis of propellanes, iso-coumarones, and pyrazines, indicating the potential of cyclic diones in diverse synthetic applications (Wrobel & Cook, 1980).
Monoalkylation of Symmetrical α-diones : An efficient method for synthesizing monoalkylated 1,2-diones showcases the chemical reactivity and versatility of dihydropyrazine derivatives in synthetic chemistry (Gopal, Nadkarni, & Sayre, 1998).
Biological and Pharmacological Applications
Biological Effects of Diketopiperazines : Studies on 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione indicate a wide range of biological effects, suggesting that derivatives of dihydropyrazine might possess significant bioactivity and potential for drug development (Haidukevich et al., 2019).
Antioxidative Activity of Pyrazine Derivatives : Research on pyrazolyl-phthalazine-dione derivatives shows significant antioxidative potential, highlighting the therapeutic applications of dihydropyrazine derivatives in combating oxidative stress-related diseases (Simijonović et al., 2018).
Material Science and Other Applications
Formation of Flavor Components : The Maillard and Strecker reactions involving alpha-dicarbonyl compounds and amino acids, leading to the formation of flavor components, demonstrate the importance of dihydropyrazine derivatives in food chemistry and flavor science (Pripis-Nicolau et al., 2000).
Eigenschaften
IUPAC Name |
1-cyclopentyl-4-methylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-11-6-7-12(10(14)9(11)13)8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJIUNJHAQZXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C(=O)C1=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-methyl-1,4-dihydropyrazine-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

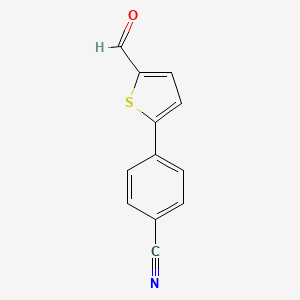
![6-Methyl-2-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2681709.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2681710.png)
![N-(3-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2681711.png)



![2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2681723.png)
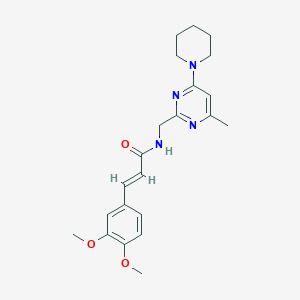
![2-(4-ethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2681725.png)

